molecular formula C17H18N4S B6447242 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine CAS No. 2549040-81-3

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine

Cat. No.: B6447242
CAS No.: 2549040-81-3
M. Wt: 310.4 g/mol
InChI Key: YNGLLZMMIUPOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine is a heterocyclic compound that features a thienopyrimidine core fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine typically involves the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated thienopyrimidine intermediate reacts with phenylpiperazine under reflux conditions in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF), reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is studied for its pharmacokinetic properties and potential use in drug development.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-piperidinecarboxylic acid
  • 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1H-imidazole-4,5-dicarbonitrile

Uniqueness

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thienopyrimidine core with a phenylpiperazine moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methyl-4-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-13-11-22-16-15(13)18-12-19-17(16)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLLZMMIUPOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.